![molecular formula C9H9N3O2 B2636994 2-[(3-Methyl-1,2-oxazol-5-yl)methyl]-2,3-dihydropyridazin-3-one CAS No. 2097897-92-0](/img/structure/B2636994.png)
2-[(3-Methyl-1,2-oxazol-5-yl)methyl]-2,3-dihydropyridazin-3-one
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Overview
Description
The compound “2-[(3-Methyl-1,2-oxazol-5-yl)methyl]-2,3-dihydropyridazin-3-one” is a complex organic molecule that contains an oxazole ring and a dihydropyridazinone ring. Oxazole is a five-membered ring containing an oxygen atom and a nitrogen atom. Dihydropyridazinone is a six-membered ring containing two nitrogen atoms and one oxygen atom .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the oxazole ring and the dihydropyridazinone ring in separate steps, followed by a coupling reaction. The oxazole ring could potentially be synthesized via a Van Leusen Oxazole Synthesis , which involves the reaction of tosylmethyl isocyanide (TosMIC) with an aldehyde or ketone. The dihydropyridazinone ring could be formed via a condensation reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the oxazole and dihydropyridazinone rings. The oxazole ring is a heterocyclic ring, meaning it contains atoms of at least two different elements. In this case, those elements are nitrogen and oxygen . The dihydropyridazinone ring is also a heterocyclic ring, containing two nitrogen atoms and one oxygen atom .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present in the molecule. The oxazole ring is known to participate in various chemical reactions, including direct arylation and alkenylation . The dihydropyridazinone ring could also undergo various reactions, depending on the specific substituents present .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the oxazole ring could contribute to the compound’s stability, as oxazoles are known to be stable compounds . The dihydropyridazinone ring could also influence the compound’s properties .Scientific Research Applications
- Human carbonic anhydrase II (hCA II) is a target for glaucoma treatment. Oxazopt acts as an isoform-selective inhibitor of hCA II, with a Ki value of 0.05 µM .
- Oxazopt exhibits antimicrobial properties. In bioassays, it demonstrated a combined potentiated effect with carbapenems (meropenem) and aminoglycosides (gentamicin) against antibiotic-resistant gram-positive bacteria (Enterococcus faecium and Enterococcus faecalis) and gram-negative bacteria (Escherichia coli) .
- Preliminary bioassay results indicate that oxazopt has moderate inhibition activity against fungal pathogens such as Colletotrichum orbiculare, Botrytis cinerea, and Rhizoctonia solani .
- Carbonic anhydrase inhibitors have been studied for their antiepileptic effects. Oxazopt’s inhibition of hCA II suggests a potential role in epilepsy treatment .
- Carbonic anhydrases are involved in tumor growth and metastasis. Oxazopt’s isoform selectivity makes it an interesting candidate for cancer therapy .
Antiglaucomatous Drug Development
Antibacterial Activity
Antifungal Potential
Antiepileptic Properties
Oncology Research
Development of Anti-Infective Drugs
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[(3-methyl-1,2-oxazol-5-yl)methyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-7-5-8(14-11-7)6-12-9(13)3-2-4-10-12/h2-5H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WURCRZJKZKFLLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CN2C(=O)C=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Methyl-1,2-oxazol-5-yl)methyl]-2,3-dihydropyridazin-3-one |
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